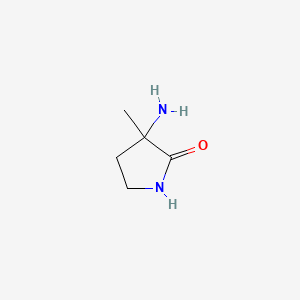

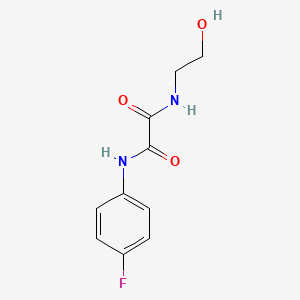

![molecular formula C25H20N4O2 B2365798 1-benzyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900284-61-9](/img/structure/B2365798.png)

1-benzyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

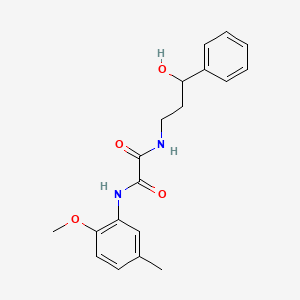

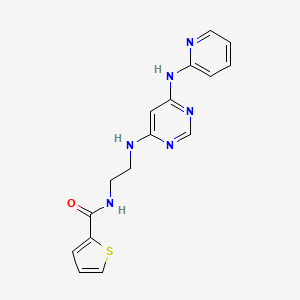

The compound “1-benzyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . Pyrimidine is an essential base component of the genetic material of deoxyribonucleic acid (DNA) and has demonstrated various biological activities .

Scientific Research Applications

Synthesis and Derivative Formation

Research has focused on synthesizing derivatives of related pyrido and pyrimidine compounds, indicating the chemical interest in modifying these structures for potential enhanced activities or properties. For instance, Kuznetsov and Chapyshev (2007) described the synthesis of 7-arylmethyl-substituted derivatives of 2-amino-2-pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine, showcasing the methodology for altering the pyrimidine core for various applications (A. Kuznetsov & S. V. Chapyshev, 2007).

Antimicrobial and Antihypertensive Activities

Some derivatives have been studied for their antimicrobial activity. Kolisnyk et al. (2015) synthesized derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, demonstrating significant antimicrobial activity, which may suggest potential therapeutic applications for structurally related compounds (S. Kolisnyk et al., 2015). Additionally, Rana et al. (2004) highlighted the antihypertensive activity of some dihydropyrimidines, further supporting the medicinal relevance of this chemical framework (Kulbhushan Rana, B. Kaur, & B. Kumar, 2004).

Chemical Modification for Biological Properties Optimization

The modification of pyridine and pyrimidine moieties in related compounds has been explored to optimize biological properties, such as analgesic activities. Ukrainets et al. (2015) investigated the methylation of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, aiming to enhance their analgesic properties, indicating the versatility of these cores for generating biologically active agents (I. Ukrainets et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been designed asacetylcholine esterase (AChE) inhibitors . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and is a common target for drugs used to treat Alzheimer’s disease .

Mode of Action

It is likely that it interacts with its target, ache, by binding to the active site of the enzyme and inhibiting its activity . This prevents the breakdown of acetylcholine, increasing its concentration and enhancing cholinergic transmission.

Biochemical Pathways

The compound likely affects the cholinergic pathway, which involves the neurotransmitter acetylcholine. By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an increase in its concentration. This can enhance cholinergic transmission, which plays a crucial role in memory and cognition .

Pharmacokinetics

Similar compounds are typically designed to be well-absorbed and to cross the blood-brain barrier, given their target within the central nervous system .

Result of Action

The inhibition of AChE leads to an increase in acetylcholine levels, enhancing cholinergic transmission. This can potentially improve cognitive function, making such compounds of interest in the treatment of Alzheimer’s disease .

properties

IUPAC Name |

6-benzyl-N-(4-methylphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O2/c1-17-10-12-19(13-11-17)26-24(30)21-15-20-23(29(21)16-18-7-3-2-4-8-18)27-22-9-5-6-14-28(22)25(20)31/h2-15H,16H2,1H3,(H,26,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKJXKXQNMRJAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

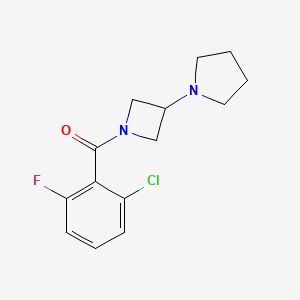

![N'-(2,5-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2365716.png)

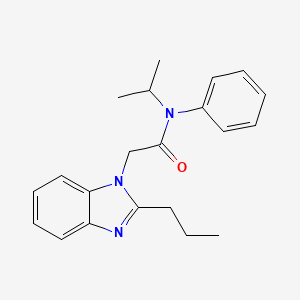

![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2365721.png)

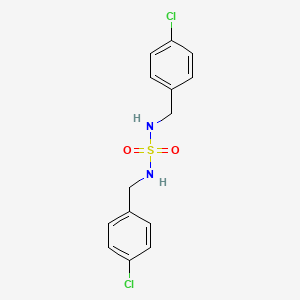

![N-[(E)-(1-amino-2-cyanoethylidene)amino]-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide](/img/structure/B2365724.png)

![(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2365732.png)